1-Aminocyclopentane-1,2-dicarboxylic acid

Description

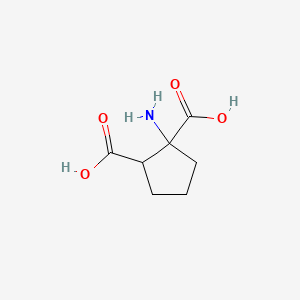

1-Aminocyclopentane-1,2-dicarboxylic acid is a cyclic amino dicarboxylic acid featuring a five-membered cyclopentane ring substituted with one amino group and two carboxylic acid groups at the 1- and 2-positions.

Propriétés

Numéro CAS |

7399-37-3 |

|---|---|

Formule moléculaire |

C7H11NO4 |

Poids moléculaire |

173.17 g/mol |

Nom IUPAC |

1-aminocyclopentane-1,2-dicarboxylic acid |

InChI |

InChI=1S/C7H11NO4/c8-7(6(11)12)3-1-2-4(7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12) |

Clé InChI |

ICCJHMNYUMDWSP-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C(C1)(C(=O)O)N)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide 1-aminocyclopentane-1,2-dicarboxylique peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de la cyclopentanone avec l'ammoniac et le cyanure, suivie d'une hydrolyse pour obtenir le produit souhaité. Une autre méthode comprend l'utilisation du cyclopentadiène et de l'anhydride maléique, suivie de réactions ultérieures pour introduire le groupe amino et les acides carboxyliques.

Méthodes de production industrielle : La production industrielle de l'acide 1-aminocyclopentane-1,2-dicarboxylique implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que l'hydrogénation catalytique, l'oxydation sélective et la purification par cristallisation ou chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 1-aminocyclopentane-1,2-dicarboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir les groupes acide carboxylique en alcools.

Substitution : Le groupe amino peut participer à des réactions de substitution, formant des dérivés avec différents groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les chlorures d'acyle ou les halogénoalcanes peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Formation de dérivés de la cyclopentanone.

Réduction : Formation de dérivés du cyclopentanol.

Substitution : Formation de dérivés N-substitués du cyclopentane.

Applications De Recherche Scientifique

Neurobiology

Metabotropic Glutamate Receptor Agonism

1-Aminocyclopentane-1,2-dicarboxylic acid acts as a potent agonist for metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic transmission and plasticity in the brain. Research has demonstrated that ACPD can induce long-term potentiation (LTP) in the hippocampus and other brain regions, enhancing synaptic strength and potentially contributing to learning and memory processes .

Calcium Dynamics

Studies have shown that ACPD influences intracellular calcium levels, which are critical for various neuronal functions. For instance, it has been reported that ACPD-induced depolarization in neurons is associated with significant changes in intracellular calcium concentrations, suggesting its role in modulating neuronal excitability and signaling pathways .

Pharmacology

Therapeutic Potential

The agonistic properties of this compound on mGluRs suggest potential therapeutic applications for neurological disorders such as schizophrenia and depression. By modulating glutamate signaling, ACPD may help restore balance in excitatory neurotransmission, which is often disrupted in these conditions .

Cyclic AMP Formation

Research indicates that ACPD significantly stimulates cyclic AMP (cAMP) formation in the neonatal rat hippocampus through a synergistic interaction between different mGluR subtypes. This process is essential for various cellular responses and could have implications for understanding the molecular mechanisms underlying synaptic plasticity and memory formation .

Biochemistry

Enzyme Interaction Studies

In enzymology, this compound has been utilized to study competitive inhibition mechanisms. Its interactions with specific enzymes provide insights into the biochemical pathways involving glutamate and related compounds . Such studies are vital for developing inhibitors that could serve as therapeutic agents against various diseases.

Table: Summary of Key Research Findings on this compound

Mécanisme D'action

The compound exerts its effects primarily through interaction with metabotropic glutamate receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction influences various signaling pathways, including the phospholipase C pathway, leading to the release of secondary messengers and subsequent cellular responses.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Cyclic Dicarboxylic Acids

The structural uniqueness of 1-aminocyclopentane-1,2-dicarboxylic acid becomes evident when compared to related cyclic compounds (Table 1).

Table 1: Structural and Molecular Comparison of Cyclic Dicarboxylic Acids

*Calculated based on formula C₇H₉NO₄.

Key Structural Insights:

- Ring Size and Rigidity : Smaller rings (e.g., cyclopropane in ACC) exhibit higher ring strain, influencing reactivity. Cyclopentane derivatives balance stability and conformational flexibility .

- Functional Group Arrangement : The 1,2-dicarboxylic acid configuration in cyclopentane derivatives contrasts with ACC’s single carboxylic acid group, enabling diverse coordination chemistry .

Functional and Application-Based Differences

Biochemical Roles

Research Findings and Pharmacological Relevance

- ACC : Beyond ethylene synthesis, ACC regulates root elongation and pathogen responses in plants .

- Cyclopentane Derivatives: Limited pharmacological data exist, but safety profiles of related compounds (e.g., 3-aminocyclopentane carboxylic acid) emphasize the need for protective equipment during handling .

Activité Biologique

1-Aminocyclopentane-1,2-dicarboxylic acid (ACPD) is a compound of significant interest in biochemical and pharmacological research due to its interactions with various neurotransmitter receptors. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentane structure, which includes two carboxylic acid groups and an amino group. This configuration allows it to participate in various chemical reactions and biological interactions.

The primary mechanism of action for this compound involves its role as an agonist at metabotropic glutamate receptors (mGluRs). These receptors are G-protein coupled receptors that modulate neurotransmitter release and synaptic plasticity. The compound has been shown to activate downstream signaling pathways that regulate intracellular calcium levels and neurotransmitter release, particularly in the central nervous system .

Interaction with Receptors

- Metabotropic Glutamate Receptors : ACPD acts as a selective agonist for group II mGluRs, demonstrating significant potency in stimulating phosphoinositide hydrolysis in neuronal tissues .

- NMDA Receptors : The compound also exhibits activity at NMDA receptors, although its selectivity varies among different receptor subtypes .

Neuropharmacological Effects

Research has indicated that this compound can influence various neurophysiological processes:

- Neurotransmitter Modulation : ACPD has been shown to enhance neurotransmitter release in hippocampal slices, suggesting a role in synaptic transmission and plasticity .

- Proconvulsant Activity : In vivo studies have reported that ACPD exhibits proconvulsant effects, indicating its potential implications for seizure disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of ACPD:

- Hippocampal Studies : A study demonstrated that 1S,3R-ACPD stimulated phosphoinositide hydrolysis with greater efficacy than other known agonists at mGluRs, highlighting its potential therapeutic applications in cognitive disorders .

- Retinal Responses : Research on retinal ON bipolar cells indicated that ACPD acts as an agonist at L-AP4 receptors, contributing to outward currents that affect visual processing .

- Comparative Efficacy : A comparative analysis showed that while 1S,3R-ACPD is highly selective for metabotropic receptors, other analogs like 1R,3S-ACPD exhibited significantly lower potency and efficacy .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Release | Enhances release via mGluR activation |

| Synaptic Plasticity | Modulates synaptic strength and plasticity through receptor interactions |

| Seizure Induction | Exhibits proconvulsant activity in animal models |

| Retinal Functionality | Agonistic effects on retinal bipolar cells influencing visual signals |

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 1-Aminocyclopentane-1,2-dicarboxylic acid to ensure stability and prevent decomposition?

- Methodological Answer :

- Handling : Use nitrile or natural rubber gloves (EN374-compliant) and safety goggles to avoid skin/eye contact. Avoid dust generation and static discharge by grounding equipment .

- Storage : Store in tightly sealed containers under ambient conditions. Ensure good ventilation and avoid exposure to incompatible materials (e.g., strong oxidizers), though no specific incompatibilities are reported for analogous dicarboxylic acids .

- Stability : The compound is stable under normal lab conditions but may degrade under extreme pH or prolonged UV exposure. Monitor for discoloration or precipitate formation as signs of decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the cyclopentane backbone, amino (-NH), and dicarboxylic acid (-COOH) groups. Compare chemical shifts with computational predictions (e.g., DFT calculations).

- HPLC-MS : Employ reverse-phase HPLC with a C18 column and mobile phase (e.g., water/acetonitrile + 0.1% formic acid) coupled with mass spectrometry to assess purity (>95%) and detect degradation products.

- Elemental Analysis : Validate empirical formula (CHNO) via combustion analysis, ensuring deviations <0.3% for carbon and nitrogen content.

Q. What are the primary safety considerations when working with this compound in laboratory settings?

- Methodological Answer :

- Toxicity : While direct toxicity data is limited, structurally similar dicarboxylic acids (e.g., 1-Aminocyclopropanecarboxylic acid) are classified as skin/eye irritants. Assume similar hazards and implement emergency eyewash stations and dermal decontamination protocols .

- Exposure Control : Use fume hoods for powder handling to minimize inhalation risks. Monitor airborne concentrations via gravimetric sampling if prolonged use is anticipated .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, adhering to local hazardous waste regulations .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in glutamate receptor binding studies?

- Methodological Answer :

- Receptor Subtype Specificity : Design enantiomerically pure (R,R) and (S,S) isomers via chiral chromatography or asymmetric synthesis. Test binding affinity to NMDA, AMPA, and metabotropic glutamate receptors (mGluRs) using radioligand displacement assays .

- Conformational Analysis : Compare molecular docking simulations (e.g., AutoDock Vina) with experimental IC values to identify stereochemical preferences for receptor activation.

- Case Study : Cyclopropane dicarboxylic acid derivatives show >100-fold selectivity for mGluR2 over mGluR3, suggesting cyclopentane analogs may exhibit similar subtype discrimination .

Q. What experimental strategies can resolve contradictory data regarding the compound's stability under varying pH conditions?

- Methodological Answer :

- pH Stability Profiling : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Quantify degradation via LC-MS and identify byproducts (e.g., decarboxylated products) .

- Kinetic Studies : Use Arrhenius plots to extrapolate shelf-life under storage conditions. For example, if degradation accelerates at pH <3, recommend storage in neutral buffers.

- Contradiction Resolution : If literature reports conflicting stability data, validate methods by cross-referencing with ISO-certified protocols for dicarboxylic acids (e.g., ISO 11357 for DSC thermal analysis) .

Q. What in vitro assays are most suitable for evaluating the compound's potency as a metabotropic glutamate receptor modulator?

- Methodological Answer :

- Calcium Mobilization Assays : Use HEK293 cells expressing mGluR1/5 (G-coupled) or mGluR2/3 (G-coupled) with fluorescent calcium indicators (e.g., Fluo-4). Measure EC or IC values via dose-response curves .

- cAMP Accumulation : For G-coupled receptors (mGluR4/7/8), quantify forskolin-induced cAMP inhibition using HTRF or ELISA kits.

- Negative Controls : Include known modulators (e.g., LY341495 for mGluR2/3) to validate assay specificity. Cross-validate results with electrophysiology (patch-clamp) in primary neuronal cultures.

Key Considerations for Researchers

- Synthesis : Explore routes similar to cyclopropane dicarboxylic acids (e.g., Michael addition followed by cyclization) .

- Data Validation : Cross-reference stability and toxicity data with structurally related compounds due to limited direct evidence.

- Ethical Compliance : Adhere to institutional biosafety protocols, especially when testing neuroactive compounds in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.